molecular formula C16H13IO3 B5459398 [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate

[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate

Cat. No.: B5459398
M. Wt: 380.18 g/mol
InChI Key: TYHSWMCPNQZJNH-UHFFFAOYSA-N
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Description

[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate is an organic compound with the molecular formula C16H13IO3 It is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a methylphenyl group

Preparation Methods

The synthesis of [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with [2-(4-methylphenyl)-2-oxoethyl] alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Chemical Reactions Analysis

[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Similar compounds to [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate include:

    [2-(4-chloro-2-methylphenyl)amino]-2-oxoethyl 2-iodobenzoate: This compound has a similar structure but contains a chlorine atom instead of a methyl group. It exhibits different reactivity and applications.

    [2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate: This compound has a more complex structure with additional functional groups, leading to different chemical properties and uses.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHSWMCPNQZJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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